2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)-
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Overview
Description
2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- is an organic compound with the molecular formula C23H42O3. This compound features a cyclopentenone ring substituted with a hexadecyl chain and a methoxymethoxy group. It is a derivative of cyclopentenone, which is known for its applications in various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- typically involves the following steps:
Formation of the Cyclopentenone Ring: The cyclopentenone ring can be synthesized through various methods, including the Nazarov cyclization reaction from divinyl ketones, Saegusa–Ito oxidation from cyclopentanones, and ring-closing metathesis from the corresponding dienes.
Introduction of the Hexadecyl Chain: The hexadecyl chain can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Addition of the Methoxymethoxy Group: The methoxymethoxy group can be introduced via protection of hydroxyl groups using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanol derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- involves its interaction with various molecular targets and pathways. As an enone, it can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with proteins and other biomolecules. This can result in the modulation of signaling pathways and cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: The parent compound, known for its reactivity and biological activities.
4,4-Dimethyl-2-cyclopenten-1-one: A derivative with higher tumor-specific cytotoxicity.
2-Cyclohexen-1-one, 4-(1-methylethyl)-: Another related compound with similar structural features.
Uniqueness
2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- is unique due to the presence of the long hexadecyl chain and the methoxymethoxy group, which can influence its solubility, reactivity, and biological activities. These structural features differentiate it from other cyclopentenone derivatives and contribute to its specific applications and properties.
Properties
CAS No. |
155856-11-4 |
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Molecular Formula |
C23H42O3 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
4-hexadecyl-4-(methoxymethoxy)cyclopent-2-en-1-one |
InChI |
InChI=1S/C23H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26-21-25-2)19-17-22(24)20-23/h17,19H,3-16,18,20-21H2,1-2H3 |
InChI Key |
CQHUHSNBDRZJDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1(CC(=O)C=C1)OCOC |
Origin of Product |
United States |
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